3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid
Description
Properties
IUPAC Name |
(3-chloro-4-propan-2-yloxy-5-propoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BClO4/c1-4-5-17-11-7-9(13(15)16)6-10(14)12(11)18-8(2)3/h6-8,15-16H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUNTVAELIRTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid typically involves the reaction of this compound pinacol ester with a suitable boronic acid reagent under specific conditions . The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity . This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. The major product formed is a biaryl or substituted alkene.
Scientific Research Applications
Suzuki-Miyaura Coupling Reaction
One of the primary applications of 3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid is in the Suzuki-Miyaura coupling reaction, which is widely used for constructing complex organic molecules. This reaction typically involves:
- Reagents : Palladium catalysts, bases (e.g., potassium carbonate), and organic solvents.
- Conditions : Mild conditions ranging from room temperature to moderate heating.
The compound serves as a building block for synthesizing pharmaceuticals and functional materials due to its ability to form stable carbon-carbon bonds with various organic halides.
This compound has been studied for its potential biological applications, particularly as an enzyme inhibitor. Its structural features suggest possible interactions with biological targets, making it a candidate for drug design.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Protein | Mechanism of Action |
|---|---|---|
| Enzyme Inhibition | Epidermal Growth Factor Receptor (EGFR) | Prevents activation, inhibiting cell proliferation |
| Anticancer Activity | Various Cancer Cell Lines | Induces apoptosis and cell cycle arrest |
Case Study: Anticancer Efficacy
A study evaluating the anticancer efficacy of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The following table summarizes key findings regarding its activity:
Table 2: Antiproliferative Activity
| Compound | Cell Line | GI50 (nM) | IC50 (nM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | A549 (Lung) | 47 | 85 | EGFR Inhibition |
| MCF7 (Breast) | 54 | 90 | Apoptosis Induction | |
| HeLa (Cervical) | 50 | 80 | Cell Cycle Arrest |
The compound's ability to inhibit EGFR suggests a therapeutic potential similar to established EGFR inhibitors like erlotinib.
Material Science
In addition to its applications in medicinal chemistry, boronic acids, including this compound, have been explored for their properties relevant to material science. These include:
- Self-assembly : The compound's unique substituents may promote self-assembly into organized structures.
- Optoelectronic applications : Its electronic properties could be harnessed for developing advanced materials in electronics.
Mechanism of Action
The mechanism of action of 3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide . This is followed by reductive elimination to form the desired biaryl or substituted alkene product . The boronic acid group acts as a nucleophile, donating electrons to the palladium catalyst and facilitating the formation of the carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-chloro-4-isopropoxy-5-propoxyphenylboronic acid can be compared to other substituted phenylboronic acids, focusing on substituent patterns, molecular parameters, and applications. Below is a detailed analysis:
Table 1: Structural and Commercial Comparison of Analogous Boronic Acids
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: The propoxy/isobutoxy substitution at position 5 (as in the target compound vs. its isobutoxy analog) introduces steric and electronic differences. Fluorine substitution (e.g., 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid) enhances electrophilicity at the boron center due to electron-withdrawing effects, improving coupling efficiency in electron-deficient systems .
Heterocyclic vs. Phenyl Scaffolds :
- Pyridine-based analogs (e.g., 5-Chloro-6-isopropoxypyridine-3-boronic acid) exhibit distinct electronic properties due to nitrogen’s electron-withdrawing nature. These are preferred in medicinal chemistry for improved solubility and metabolic stability .
Commercial Accessibility :
- The target compound and its close analogs (e.g., this compound) are largely discontinued, suggesting challenges in synthesis or niche demand . In contrast, simpler derivatives like 4-Chloro-3-isopropoxyphenylboronic acid remain available, likely due to broader synthetic utility .
Purity and Applications :
- High-purity grades (≥97–98%) are critical for pharmaceutical applications to avoid side reactions. The discontinued status of the target compound may reflect stricter quality control requirements or shifting industrial priorities .
Biological Activity
3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid (CAS No. 2096339-54-5) is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow for a range of biological activities, making it a candidate for drug development and other applications.
Chemical Structure and Properties
The compound features a phenyl ring substituted with chlorine, isopropoxy, and propoxy groups, along with a boronic acid functional group. This structure is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and enzymes involved in metabolic pathways. This interaction may lead to inhibition or modulation of these biological processes.
Antimicrobial Properties
Research indicates that boronic acids can exhibit antimicrobial properties. For instance, compounds similar to this compound have been studied for their effects against bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Some studies have explored the anti-inflammatory potential of boronic acids. The mechanism involves the inhibition of pro-inflammatory cytokines, which may provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Activity
In a study evaluating various boronic acids, including derivatives similar to this compound, it was found that these compounds exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the boron atom in enhancing the compound's interaction with bacterial cell walls.
Case Study 2: Inhibition of Enzymatic Activity
Another research effort focused on the inhibitory effects of boronic acids on serine proteases. The findings indicated that this compound could effectively inhibit these enzymes, which play crucial roles in various physiological processes . This inhibition could lead to applications in developing treatments for diseases where serine proteases are implicated.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Inhibits enzymes and interacts with receptors |
| 3-Chloro-4-isopropoxyphenylboronic acid | Moderate antibacterial | Similar mechanism involving enzyme inhibition |
| 3-Chloro-4-propoxyphenylboronic acid | Low antibacterial | Less effective due to structural differences |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-chloro-4-isopropoxy-5-propoxyphenylboronic acid, and how can purity be optimized?
- Methodology :
- Step 1 : Start with halogenation of a phenolic precursor to introduce chlorine at the 3-position.
- Step 2 : Protect hydroxyl groups using isopropyl and propyl ethers via Williamson ether synthesis (alkyl halides and base catalysis).
- Step 3 : Introduce the boronic acid group via directed ortho-metalation (DoM) followed by quenching with triisopropyl borate .
- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify purity via HPLC (>97.0% as per industrial standards ).
Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in H NMR, chlorine-induced deshielding in C NMR).
- Mass Spectrometry : Validate molecular weight (M+ at 214.45 g/mol for analogous structures ).
- HPLC : Ensure purity (>97% by area normalization) and detect anhydride impurities (common in boronic acids; monitor via retention time shifts ).
Q. What storage conditions are required to maintain the stability of this boronic acid derivative?
- Protocol : Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen). Avoid moisture to prevent hydrolysis of the boronic acid group .
Advanced Research Questions
Q. How can researchers resolve contradictory reactivity data in Suzuki-Miyaura couplings involving this compound?
- Troubleshooting Framework :
- Catalyst Screening : Test Pd(PPh), XPhos-Pd-G3, or NiCl(dppe) for sterically hindered aryl halides.
- Base Optimization : Compare KCO, CsF, or organic bases (e.g., EtN) to mitigate deprotonation side reactions.
- Solvent Effects : Use toluene for thermal stability or THF/water mixtures for solubility .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation or anhydride formation) during cross-coupling experiments?
- Preventive Measures :
- Low-Temperature Reactions : Conduct couplings at 0–25°C to reduce protodeboronation.
- Anhydride Control : Pre-purify the boronic acid via recrystallization (ethanol/water) and monitor anhydride content using IR spectroscopy (C=O stretch at ~1800 cm) .
- Additives : Include pinacol or diethanolamine to stabilize the boronic acid .
Q. How can this compound be applied in designing novel materials or bioactive molecules?
- Material Science :
- Coordination Polymers : Coordinate with transition metals (e.g., Cu) to create porous frameworks for gas storage.
- Electron-Transport Layers : Incorporate into OLEDs via Suzuki polymerization for tunable bandgaps .
- Medicinal Chemistry :
- Protease Inhibitors : Use as a warhead in covalent inhibitors (boronic acid binds catalytic serine residues).
- PET Imaging Probes : Label with F via isotopic exchange for tumor-targeting applications .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility reports in polar vs. nonpolar solvents?
- Experimental Design :
- Solubility Testing : Perform systematic titrations (e.g., DMSO, THF, hexane) under controlled humidity.
- Structural Insights : The isopropoxy and propoxy groups enhance lipophilicity, but the boronic acid moiety increases polarity. Use Hansen solubility parameters to predict solvent compatibility .
Q. What are the implications of batch-to-batch variability in purity (>96% vs. >97%) for catalytic applications?
- Impact Assessment :
- Catalyst Poisoning : Impurities (e.g., chloride ions) may deactivate Pd catalysts. Pre-treat with scavengers (e.g., AgO).
- Yield Consistency : Correlate HPLC purity with reaction yields using statistical models (e.g., linear regression) .
Reference Table: Key Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~320–340 g/mol (estimated) | Extrapolated |
| Storage Temperature | 0–6°C | |
| Common Impurities | Anhydrides, chloride byproducts | |
| Purity Standards | >97.0% (HPLC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
